![molecular formula C12H15ClN2O2 B2742772 Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride CAS No. 2411308-57-9](/img/structure/B2742772.png)
Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride
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Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reductive alkylation of the carbonyl group of carbohydrates with fluorescence or ionizing labels . For example, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of amines is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .Physical And Chemical Properties Analysis
Amines are colorless and strongly alkaline liquids with an amine smell, being very sensitive to hydrolysis . They are capable of providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .Scientific Research Applications
Stem Cell Maintenance Using AEMA-Modified Hyaluronic Acid Hydrogels
EN300-7546438 is also known as 2-aminoethyl methacrylate (AEMA). Researchers have developed AEMA-modified hyaluronic acid (HA) hydrogels to maintain stemness in human dental pulp stem cells (DPSCs) . Here’s what you need to know:
Drug Carriers: Thermoresponsive Nanogels
EN300-7546438 has been used in crosslinked mesoglobules to create thermoresponsive nanogels for drug delivery :
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10;/h2-4,7,14H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMEIFDNCKVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride |
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